molecular formula C24H18BrClN4O3 B12050120 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12050120
M. Wt: 525.8 g/mol
InChI Key: KEDWREXSSCZHHY-UVHMKAGCSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C24H18BrClN4O3 and a molecular weight of 525.793 . This compound is part of a class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The synthetic route often includes the following steps:

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can be compared to other pyrazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C24H18BrClN4O3

Molecular Weight

525.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[3-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18BrClN4O3/c25-18-8-9-23(31)17(10-18)13-27-30-24(32)22-12-21(28-29-22)15-5-3-6-19(11-15)33-14-16-4-1-2-7-20(16)26/h1-13,31H,14H2,(H,28,29)(H,30,32)/b27-13+

InChI Key

KEDWREXSSCZHHY-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O)Cl

Origin of Product

United States

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